2-Butene-1-thiol

Description

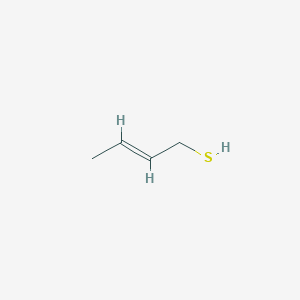

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8S/c1-2-3-4-5/h2-3,5H,4H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKWBKFCLVNPMT-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315043 | |

| Record name | (E)-2-Butene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58688-79-2, 5954-72-3 | |

| Record name | (E)-2-Butene-1-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58688-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butene-1-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005954723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-Butene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Butene-1-thiol

Introduction

2-Butene-1-thiol, also known as crotyl mercaptan, is an unsaturated thiol that plays a significant role in various fields, from organic synthesis to the study of natural products. Its chemical behavior is characterized by the interplay between the nucleophilic thiol group and the reactive alkene moiety, allowing it to participate in a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity, relevant experimental protocols, and its biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, offering a clear comparison of its key quantitative data.

Table 1: Physical and Chemical Identifiers

| Property | Value |

| Molecular Formula | C4H8S[2][3] |

| Molecular Weight | 88.17 g/mol [2][3][4] |

| CAS Number | 5954-72-3 (for the mixture of isomers), 58688-79-2 (for the (E)-isomer)[2][3][4] |

| Canonical SMILES | CC=CCS[2] |

| Isomeric SMILES | C/C=C/CS ((E)-isomer)[2] |

| InChI Key | PSKWBKFCLVNPMT-NSCUHMNNSA-N[1] |

Table 2: Physical Properties

| Property | Value |

| Boiling Point | 99.1 - 102.5 °C (at 762 mmHg)[2] |

| Exact Mass | 88.03467143 Da[2][4] |

| Heavy Atom Count | 5[2] |

| Complexity | 30.6[2][4] |

Table 3: Computed Chemical Properties

| Property | Value |

| XLogP3 | 1.4[2][4] |

| Hydrogen Bond Donor Count | 1[2][4] |

| Hydrogen Bond Acceptor Count | 1[2][4] |

| Rotatable Bond Count | 1[2][4] |

| Topological Polar Surface Area (PSA) | 38.8 Ų[2] |

Reactivity and Reaction Mechanisms

The dual functionality of this compound, arising from its thiol and alkene groups, dictates its chemical reactivity.[1] This allows it to undergo reactions characteristic of both functional groups, making it a versatile reagent in organic synthesis.

Thiol-Ene "Click" Reaction

A key reaction involving this compound is the thiol-ene reaction, a type of "click" chemistry.[1][5] This reaction proceeds via a radical-mediated mechanism, where a thiyl radical adds across the carbon-carbon double bond of an alkene in an anti-Markovnikov fashion.[5] The process is highly efficient, stereoselective, and tolerant of various functional groups, making it valuable for peptide modification and polymer synthesis.[5][6]

Caption: Radical-mediated Thiol-Ene reaction mechanism.

Atmospheric Oxidation

In the atmosphere, this compound is primarily degraded through reactions with hydroxyl radicals (•OH).[1] This oxidation can proceed through two main pathways: hydrogen abstraction from the thiol group or electrophilic addition of the •OH radical to the carbon-carbon double bond.[1] These reactions are crucial in understanding the atmospheric fate of volatile sulfur compounds.

Caption: Atmospheric degradation pathways of this compound.

Experimental Protocols

Stereoselective Synthesis of (E)-2-Butene-1-thiol

A common method for the stereoselective synthesis of the trans (E) isomer of this compound involves the use of a butenyl halide precursor.[1]

Methodology:

-

Reaction: Trans-crotyl chloride or bromide is reacted with thiourea in a suitable solvent, such as ethanol.[1]

-

Intermediate Formation: This reaction proceeds through an isothiuronium salt intermediate.[1]

-

Hydrolysis: The isothiuronium salt is then hydrolyzed with a base (e.g., sodium hydroxide) to yield the final product, trans-2-butene-1-thiol.[1]

Caption: Synthesis of (E)-2-Butene-1-thiol.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, especially in complex mixtures like natural products or environmental samples.

Methodology:

-

Injection: The sample is injected into the gas chromatograph, where it is vaporized.

-

Separation: The volatile components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.[1]

Biological and Ecological Roles

This compound is a naturally occurring compound, most notably found as a major component of the defensive spray of skunks (specifically, Mephitis mephitis).[1] Its potent and unpleasant odor serves as a highly effective defense mechanism. The presence of this and other thiols in skunk spray is responsible for its notorious and lingering scent.[1]

Safety and Handling

Like many thiols, this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[7][8][9][10] It can cause skin and eye irritation.[8][9][10] Personal protective equipment, including gloves and safety goggles, should be worn when handling this chemical.[7][9][10] For detailed safety information, refer to the material safety data sheet (MSDS).

References

- 1. This compound | 5954-72-3 | Benchchem [benchchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (E)-2-Butene-1-thiol | C4H8S | CID 6433451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of functionalized poly(1-butene) from 1,2-polybutadiene via sequential thiol-ene click reaction and ring-opening polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08621E [pubs.rsc.org]

- 7. chemicalbook.com [chemicalbook.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

(E)-2-Butene-1-thiol: A Technical Guide for Researchers

CAS Number: 58688-79-2

This technical guide provides an in-depth overview of (E)-2-Butene-1-thiol, a volatile organosulfur compound of interest to researchers in chemical synthesis, analytical chemistry, and drug development. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its reactivity and potential biological significance.

Chemical and Physical Properties

(E)-2-Butene-1-thiol, also known as trans-crotyl mercaptan, is a colorless liquid with a strong, unpleasant odor characteristic of skunk spray, where it is a major component.[1][2][3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H8S | [5] |

| Molecular Weight | 88.17 g/mol | [5] |

| CAS Number | 58688-79-2 | |

| Boiling Point | 98-100 °C | |

| Density | 0.865 g/mL at 25 °C | |

| Refractive Index | 1.475 at 20 °C | |

| Solubility | Insoluble in water, soluble in organic solvents |

Experimental Protocols

Synthesis of (E)-2-Butene-1-thiol

A common and effective method for the stereoselective synthesis of (E)-2-Butene-1-thiol involves the reaction of (E)-crotyl bromide with thiourea, followed by alkaline hydrolysis of the resulting isothiouronium salt.

Materials:

-

(E)-Crotyl bromide (1-bromo-2-butene)

-

Thiourea

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of the Isothiouronium Salt: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol. To this solution, add (E)-crotyl bromide (1.0 equivalent) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux for 2 hours.

-

Hydrolysis: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (2.5 equivalents in water) and heat to reflux for an additional 2 hours.

-

Workup and Purification: Cool the mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 2-3. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent by rotary evaporation. The crude (E)-2-Butene-1-thiol can be further purified by fractional distillation under atmospheric pressure.

Expected Yield: 60-70%

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of (E)-2-Butene-1-thiol in various matrices, such as biological samples or environmental extracts, can be accurately performed using GC-MS.[3][6]

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

Sample Preparation: For complex matrices like skunk spray, a dilution in a suitable solvent (e.g., dichloromethane) is necessary before injection.[3] For trace analysis in biological fluids, solid-phase microextraction (SPME) or liquid-liquid extraction may be employed to concentrate the analyte.

Quantification: Quantification is achieved by creating a calibration curve using standard solutions of (E)-2-Butene-1-thiol of known concentrations. The peak area of the characteristic mass fragments (e.g., m/z 88, 73, 53) is plotted against the concentration.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 1.35 (t, 1H, J = 7.6 Hz, SH)

-

δ 1.69 (d, 3H, J = 6.4 Hz, CH₃)

-

δ 3.18 (dd, 2H, J = 7.6, 6.8 Hz, CH₂)

-

δ 5.50-5.70 (m, 2H, CH=CH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 17.8 (CH₃)

-

δ 38.5 (CH₂)

-

δ 126.4 (CH=)

-

δ 128.9 (CH=)

-

Infrared (IR) Spectroscopy:

-

ν (cm⁻¹):

-

2915 (C-H stretch)

-

2550 (S-H stretch)

-

1670 (C=C stretch)

-

965 (trans C-H bend)

-

Reactivity and Biological Significance

The chemical reactivity of (E)-2-Butene-1-thiol is primarily dictated by the thiol (-SH) and the alkene (C=C) functional groups.

Thiol-Ene "Click" Reaction

(E)-2-Butene-1-thiol can readily participate in thiol-ene "click" reactions, which are radical-mediated additions of the thiol across a double bond. This reaction is highly efficient and can be initiated by UV light or a radical initiator.

Caption: Thiol-Ene "Click" Reaction Workflow.

Interaction with Glutathione and Cellular Thiols

Allylic thiols, such as (E)-2-Butene-1-thiol, are known to interact with cellular thiols, most notably glutathione (GSH).[7][8][9][10] This interaction can lead to the formation of mixed disulfides and disrupt the cellular redox balance. The reaction often proceeds through a thiol-disulfide exchange mechanism. This reactivity is a key aspect of the biological effects of many organosulfur compounds.

Caption: Interaction of (E)-2-Butene-1-thiol with Cellular Thiols.

The S-thiolation of proteins can alter their function and trigger various cellular signaling pathways, including those related to oxidative stress and apoptosis.[11] Further research is needed to elucidate the specific signaling cascades affected by (E)-2-Butene-1-thiol.

Safety Information

(E)-2-Butene-1-thiol is a flammable liquid and is harmful if swallowed or inhaled. It causes skin and eye irritation. Due to its potent and unpleasant odor, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

References

- 1. Volatile components in defensive spray of the spotted skunk,Spilogale putorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Volatile Components in Defensive Spray of the Hooded Skunk, Mephitis macroura | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (E)-2-Butene-1-thiol | C4H8S | CID 6433451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GC/MS based identification of skunk spray maliciously deployed as "biological weapon" to harm civilians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Natural Compounds and Glutathione: Beyond Mere Antioxidants [mdpi.com]

- 9. [Biochemistry of thiol groups: the role of glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular glutathione and thiols metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cellular thiols and redox-regulated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature and Chemistry of 2-Butene-1-thiol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-butene-1-thiol. It further delves into its chemical properties, stereoisomerism, synthesis, and key reactions relevant to advanced chemical research and development.

Core IUPAC Nomenclature

The systematic name but-2-ene-1-thiol is derived following the established IUPAC rules for organic chemistry, which prioritize functional groups and define the carbon chain.[1][2][3]

-

Parent Chain Identification : The longest carbon chain containing the principal functional group is identified. In this case, the chain consists of four carbon atoms, leading to the root name "but ".

-

Principal Functional Group : The molecule contains two functional groups: a thiol (-SH) and an alkene (C=C). According to IUPAC priority rules, the thiol group has higher precedence than the alkene.[2][4] Therefore, the compound is named as a thiol, and the suffix "-thiol " is used.[5]

-

Numbering the Chain : The carbon chain is numbered to assign the lowest possible locant (position number) to the principal functional group. The numbering starts from the end of the chain closest to the thiol group.

-

CH2-SH (Carbon 1)

-

CH= (Carbon 2)

-

CH- (Carbon 3)

-

CH3 (Carbon 4)

-

-

Locating Functional Groups :

-

The thiol group (-SH) is located on carbon 1, hence "1-thiol ".

-

The alkene double bond (C=C) starts at carbon 2, hence "2-ene ".[6]

-

-

Assembling the Name : Combining these elements gives the final IUPAC name: but-2-ene-1-thiol .[1]

Stereoisomerism: (E) and (Z) Configuration

The presence of a double bond at the C2 position allows for geometric isomerism. The configuration is described using the (E/Z) notation based on the Cahn-Ingold-Prelog priority rules.

-

(E)-but-2-ene-1-thiol : The entgegen or "opposite" isomer, where the higher priority groups on each carbon of the double bond (the -CH2SH group on C2 and the -CH3 group on C3) are on opposite sides. This is also commonly referred to as the trans isomer.[7][8]

-

(Z)-but-2-ene-1-thiol : The zusammen or "together" isomer, where the higher priority groups are on the same side. This is also known as the cis isomer.

The stereoselective synthesis of the (E) isomer is more common, often achieved using trans-crotyl halide precursors.[9]

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, primarily referencing the (E)-isomer.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈S | [7] |

| Molecular Weight | 88.17 g/mol | [1][7] |

| CAS Number | 5954-72-3 (Isomer mixture) | [9] |

| 58688-79-2 ((E)-isomer) | [7][10] | |

| Boiling Point | 99.1 - 102.5 °C (at 762 mmHg) | [8][10] |

| LogP (Octanol/Water) | 1.4 | [7][10] |

| Hydrogen Bond Donor | 1 | [7][10] |

| Hydrogen Bond Acceptor | 1 | [7][10] |

Key Experimental Protocols and Reactivity

A prevalent method for synthesizing (E)-but-2-ene-1-thiol involves the reaction of a trans-crotyl halide (e.g., trans-crotyl chloride) with a sulfur nucleophile like thiourea.[9]

Protocol:

-

Isothiuronium Salt Formation : trans-crotyl chloride is reacted with thiourea in a suitable solvent (e.g., ethanol) to form the corresponding isothiuronium salt intermediate.

-

Hydrolysis : The intermediate salt is subsequently hydrolyzed with a strong base (e.g., sodium hydroxide) to liberate the free thiol.

-

Purification : The final product, (E)-but-2-ene-1-thiol, is isolated and purified, typically through distillation.

Caption: General workflow for the synthesis of (E)-but-2-ene-1-thiol.

This compound is a classic substrate for the thiol-ene reaction, a highly efficient and stereoselective process that falls under the umbrella of "click chemistry".[9][11] This reaction involves the addition of a thiol across a double bond to form a thioether.[11] It typically proceeds via a free-radical mechanism, which can be initiated by UV light or a radical initiator.[9][12]

Mechanism:

-

Initiation : A radical initiator generates a thiyl radical (R-S•) from a thiol.

-

Propagation (Step A) : The thiyl radical adds to the alkene of another molecule in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.[12]

-

Propagation (Step B) : The carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.[12]

This reaction is fundamental in materials science for polymer modification and in synthetic chemistry for building complex molecules.[9][13]

References

- 1. But-2-enethiol | C4H8S | CID 22238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naming Thiols and Sulfides - Chemistry Steps [chemistrysteps.com]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. (E)-2-Butene-1-thiol | C4H8S | CID 6433451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. This compound | 5954-72-3 | Benchchem [benchchem.com]

- 10. lookchem.com [lookchem.com]

- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Molecular Properties of 2-Butene-1-thiol

This document provides a concise overview of the core physicochemical properties of 2-butene-1-thiol, with a primary focus on its molecular weight. It is intended for researchers, chemists, and professionals in the field of drug development and organosulfur chemistry who require precise and reliable data for their work.

Physicochemical Data Summary

This compound is an unsaturated thiol whose properties are defined by the interplay between its alkene and thiol functional groups. The quantitative data for this compound, primarily for the more common (E)-isomer, are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H8S | [1][2][3][4] |

| Molecular Weight | 88.17 g/mol | [1][2][5][6] |

| Average Molecular Weight | 88.171 | [3] |

| Monoisotopic Mass | 88.03467143 Da | [1][2][6] |

| CAS Number | 58688-79-2 ((E)-isomer) | [1][2][4] |

| Canonical SMILES | CC=CCS | [1] |

| Boiling Point | 99.1 - 102.5 °C (at 762 mmHg) | [2][4] |

Methodology for Molecular Weight Determination

The molecular weight of a compound like this compound can be determined through two primary methods: theoretical calculation and experimental analysis.

1. Theoretical Calculation: The molecular weight is most commonly calculated based on the compound's molecular formula (C4H8S) and the standard atomic weights of its constituent elements as provided by IUPAC.[7]

-

Carbon (C): 4 atoms × 12.011 u = 48.044 u

-

Hydrogen (H): 8 atoms × 1.008 u = 8.064 u

-

Sulfur (S): 1 atom × 32.06 u = 32.06 u

-

Total Molecular Weight: 48.044 + 8.064 + 32.06 = 88.168 g/mol

This calculated value is consistent with the reported molecular weight of 88.17 g/mol .[1][2][5][6][7]

2. Experimental Analysis via Mass Spectrometry: Mass spectrometry is the principal experimental technique for determining the mass-to-charge ratio (m/z) of ionized molecules. In this method, a sample of this compound is vaporized and ionized. The resulting ions are accelerated and deflected by a magnetic field. The degree of deflection is inversely proportional to the ion's mass-to-charge ratio, allowing for precise determination of its mass. This technique provides the monoisotopic mass, which is calculated using the mass of the most abundant isotopes of the constituent elements.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for calculating the molecular weight of this compound from its chemical formula.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. 2-Buten-1-thiol [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | 5954-72-3 | Benchchem [benchchem.com]

- 6. (E)-2-Butene-1-thiol | C4H8S | CID 6433451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Buten-1-thiol - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Butene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling point of 2-butene-1-thiol, a volatile organosulfur compound of interest in various fields of chemical research. The document details its recorded boiling point, outlines standard experimental protocols for its determination, and illustrates a common synthetic pathway.

Data Presentation: Boiling Point of this compound

The boiling point of this compound has been determined and reported in various chemical databases. The following table summarizes the available quantitative data for the (E)-isomer, providing a clear comparison of the values.

| Boiling Point (°C) | Pressure (mmHg) | Source |

| 99.1 - 102.5 | Not Specified | CAS Common Chemistry[1] |

| 101.3 | 760 | ChemNet[2] |

| 99.1 - 102.5 | 762 | LookChem |

Experimental Protocols: Boiling Point Determination

Method 1: Distillation Method

This method is suitable when a sufficient quantity of the substance (typically > 5 mL) is available and purification is also desired.

Apparatus:

-

Distillation flask (round-bottom flask)

-

Heating mantle or oil bath

-

Clamps and stand

-

Condenser

-

Thermometer and adapter

-

Receiving flask

-

Boiling chips or a magnetic stirrer

Procedure:

-

The distillation apparatus is assembled according to standard laboratory practice.

-

A measured volume of this compound is placed in the distillation flask, along with boiling chips to ensure smooth boiling.

-

The flask is gently heated.

-

As the liquid boils, the vapor rises and comes into contact with the thermometer bulb before entering the condenser.

-

The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses and is collected in the receiving flask.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

Method 2: Thiele Tube Method (Small-Scale Determination)

This micro-method is ideal when only a small sample of the substance is available.

Apparatus:

-

Thiele tube

-

Heating oil (e.g., mineral oil)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the sample tube to the thermometer

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The thermometer and attached sample are immersed in the heating oil within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, allowing the heat to be evenly distributed by convection currents in the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Mandatory Visualization: Synthesis of this compound

A common and illustrative method for the synthesis of this compound involves the reaction of a butenyl halide with thiourea, followed by hydrolysis. This pathway is depicted in the following diagram.

Caption: A diagram illustrating the two-step synthesis of this compound.

This reaction proceeds via a nucleophilic substitution where the sulfur atom of thiourea attacks the electrophilic carbon of the crotyl halide, forming an isothiouronium salt intermediate.[3] Subsequent hydrolysis of this intermediate with a base yields the final product, this compound.[3]

References

An In-depth Technical Guide to the Safety of 2-Butene-1-thiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 2-Butene-1-thiol (also known as Crotyl mercaptan). Due to a lack of a complete, publicly available Safety Data Sheet (SDS) for this specific compound, this guide synthesizes known data, highlights information gaps, and presents standardized experimental protocols that would be utilized to generate comprehensive safety data. For comparative purposes, safety data for the structurally related compound 3-Methyl-2-butene-1-thiol is also referenced to provide a qualitative understanding of the potential hazards associated with unsaturated thiols.

Chemical Identification and Physical Properties

This compound is a volatile, odorous sulfur compound. It exists as two geometric isomers, (E)-2-Butene-1-thiol and (Z)-2-Butene-1-thiol. The (E)-isomer is a known component of skunk spray.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Crotyl mercaptan | - |

| CAS Number | 58688-79-2 ((E)-isomer) | [3] |

| Molecular Formula | C4H8S | [3] |

| Molecular Weight | 88.17 g/mol | [3] |

| Boiling Point | 99.1-102.5 °C ((E)-isomer) | [3] |

Hazard Identification and GHS Classification

For reference, the GHS classification for the related compound 3-Methyl-2-butene-1-thiol is as follows[4][5][6]:

-

Flammable liquids: Category 3

-

Acute toxicity, oral: Category 4 (Harmful if swallowed)

-

Skin corrosion/irritation: Category 2 (Causes skin irritation)

-

Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)

-

Specific target organ toxicity - single exposure (Respiratory tract irritation): Category 3 (May cause respiratory irritation)

It is prudent to handle this compound with precautions consistent with this classification until specific data becomes available.

Toxicological Data

Quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are not available in the public domain. (E)-2-butene-1-thiol is a primary component of skunk spray, which is known to cause ocular irritation and vomiting in animals upon exposure.[2]

The following table summarizes the lack of specific data for this compound.

| Toxicity Endpoint | Species | Route | Value | Classification |

| Acute Oral Toxicity (LD50) | Rat | Oral | Data not available | Not classified |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | Data not available | Not classified |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | Data not available | Not classified |

| Skin Corrosion/Irritation | Rabbit | Dermal | Data not available | Not classified |

| Eye Damage/Irritation | Rabbit | Ocular | Data not available | Not classified |

Experimental Protocols for Safety Assessment

To generate the necessary quantitative toxicological data for a comprehensive safety assessment of this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed. These guidelines are internationally recognized and ensure the quality and consistency of safety testing data.

Acute Toxicity Studies

-

Acute Oral Toxicity (OECD Guideline 423): This method involves the administration of the test substance orally to a small group of rodents at a specific dose.[7] The animals are observed for a defined period, and the results are used to classify the substance based on its acute oral toxicity.[7][8]

-

Acute Dermal Toxicity (OECD Guideline 402): The test substance is applied to the skin of an animal, typically a rabbit, for a set duration.[9][10] Observations of local and systemic toxic effects are recorded to determine the potential for harm from dermal exposure.[10][11]

-

Acute Inhalation Toxicity (OECD Guideline 403): This guideline details the procedures for evaluating the toxicity of a substance when inhaled.[3][12][13][14][15] It is crucial for volatile compounds like thiols. The test involves exposing animals to the substance in the air for a specified time and observing for adverse health effects.[3][12][14][15]

Irritation and Corrosion Studies

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404): This test assesses the potential of a substance to cause skin irritation or corrosion upon a single application.[16][17][18][19][20] The substance is applied to a small area of the skin of a test animal, and the resulting reactions are scored over time.[16][17][18][19][20]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405): This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or damage.[4][21][22][23][24] A small amount of the substance is instilled into the eye of an animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.[4][21][22][23][24]

Ecotoxicity Studies

-

Fish, Acute Toxicity Test (OECD Guideline 203): To assess the potential environmental impact on aquatic life, this test exposes fish to the chemical for a short period.[5][25][26][27][28] The concentration that is lethal to 50% of the fish (LC50) is determined.[5][28]

Visualizing Safety Assessment Workflows

The following diagrams illustrate the logical workflows for assessing the safety of a chemical like this compound, based on standard testing strategies.

Caption: A logical workflow for chemical hazard identification and risk assessment.

Caption: A sequential testing strategy for acute dermal irritation/corrosion assessment.

Conclusion and Recommendations

While a complete safety profile for this compound is not currently available, the information on its physical properties and the data from structurally similar compounds suggest that it should be handled as a flammable liquid that is potentially harmful if swallowed and can cause skin, eye, and respiratory irritation. Researchers, scientists, and drug development professionals should handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, and work in a well-ventilated area or under a fume hood. Given the lack of comprehensive data, it is recommended that any significant use of this chemical be preceded by a thorough risk assessment and, where necessary, the generation of key safety data following standardized protocols such as the OECD guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. dvm360.com [dvm360.com]

- 3. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. biotecnologiebt.it [biotecnologiebt.it]

- 6. 3-Methyl-2-butene-1-thiol | C5H10S | CID 146586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. oecd.org [oecd.org]

- 12. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 15. eurolab.net [eurolab.net]

- 16. oecd.org [oecd.org]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. nucro-technics.com [nucro-technics.com]

- 19. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. nucro-technics.com [nucro-technics.com]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]

- 26. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 27. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. eurofins.com.au [eurofins.com.au]

Unveiling the Presence of 2-Butene-1-thiol in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of 2-butene-1-thiol, a volatile sulfur compound known for its potent and distinct odor. This document summarizes the current scientific knowledge on its presence in various biological systems, presents quantitative data, details experimental methodologies for its analysis, and explores its potential biosynthetic origins.

Natural Occurrence of this compound

This compound exists as two geometric isomers: (E)-2-butene-1-thiol (trans) and (Z)-2-butene-1-thiol (cis). Scientific literature predominantly reports the natural occurrence of the (E)-isomer , which is the focus of this guide.

Animal Kingdom: The Defensive Secretion of Skunks

The most well-documented natural source of (E)-2-butene-1-thiol is the defensive spray of various skunk species (family Mephitidae). It is a major component of this complex chemical mixture, contributing significantly to its powerful and repellent odor.

The composition of skunk spray varies between species. The following table summarizes the quantitative analysis of (E)-2-butene-1-thiol and other major volatile thiols in the defensive secretions of the striped skunk (Mephitis mephitis), the spotted skunk (Spilogale putorius), and the hog-nosed skunk (Conepatus mesoleucus).

| Compound | Striped Skunk (Mephitis mephitis) (% of Volatiles) | Spotted Skunk (Spilogale putorius) (% of Volatiles) | Hog-nosed Skunk (Conepatus mesoleucus) (% of Volatiles) |

| (E)-2-Butene-1-thiol | Present (Major Component) | Present (Major Component) | Present (Major Component) |

| 3-Methyl-1-butanethiol | Present (Major Component) | Present (Major Component) | Absent |

| 2-Phenylethanethiol | Minor Component | Present (Major Component) | Minor Component |

| S-(E)-2-Butenyl thioacetate | Present | Absent | Present (Major Component) |

Data compiled from various studies on skunk spray composition.

Plant Kingdom: Aroma of Roasted Sesame Seeds

Beyond the animal kingdom, this compound, referred to as crotyl mercaptan in some literature, has been identified as an aroma-active compound in roasted sesame seeds (Sesamum indicum). Its presence contributes to the characteristic nutty and sulfury notes of this globally utilized food ingredient. Quantitative data on its concentration in roasted sesame seeds is not widely available and likely varies depending on roasting conditions.

Experimental Protocols for the Analysis of this compound

The analysis of volatile thiols like this compound from complex biological matrices presents analytical challenges due to their reactivity and low concentrations. The most common and effective methodology involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Collection and Preparation

From Animal Secretions (Skunk Spray):

-

Animal Handling: Anesthetize the skunk using appropriate and ethically approved methods.

-

Sample Collection: Carefully express the contents of the anal glands into a pre-weighed, chilled glass vial.

-

Dilution: Immediately dilute the collected secretion in a suitable solvent, such as dichloromethane or methanol, to minimize volatilization and degradation. Store the sample at low temperatures (-20°C or below) until analysis.

From Plant Material (Roasted Sesame Seeds):

-

Sample Preparation: Grind the roasted sesame seeds to a fine powder to increase the surface area for extraction.

-

Extraction: Employ a headspace solid-phase microextraction (HS-SPME) technique.

-

Place a known amount of the ground sesame seed powder into a headspace vial.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane coating) to the headspace to adsorb the volatile analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection:

-

For liquid samples (skunk spray extract), inject a small volume (e.g., 1 µL) into the GC inlet in split or splitless mode.

-

For HS-SPME samples, thermally desorb the trapped analytes from the fiber in the hot GC inlet.

-

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A programmed temperature gradient is crucial for separating the complex mixture of volatile compounds. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250°C).

-

-

Mass Spectrometry:

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Mode: Scan mode to acquire full mass spectra for compound identification, and selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

-

-

Identification and Quantification:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. The NIST library can be used for tentative identification.

-

Quantification: Prepare a calibration curve using a certified standard of (E)-2-butene-1-thiol. An internal standard (e.g., a deuterated thiol) should be used to correct for variations in sample preparation and injection.

-

The following diagram illustrates the general experimental workflow for the analysis of this compound.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in skunks or any other organism has not been fully elucidated. However, based on the known principles of sulfur and isoprenoid metabolism, a putative pathway can be proposed. It is likely that the carbon skeleton of this compound is derived from the metabolism of amino acids, and the sulfur atom is incorporated from cysteine.

A plausible hypothesis involves the modification of an intermediate from the catabolism of branched-chain amino acids, such as isoleucine, which can produce butenyl-containing precursors. The sulfhydryl group (-SH) is likely donated by cysteine, a common sulfur donor in biological systems, through the action of a sulfurtransferase enzyme.

The following diagram illustrates a hypothetical biosynthetic pathway for this compound.

Disclaimer: The biosynthetic pathway presented above is hypothetical and requires experimental validation. Further research is necessary to identify the specific enzymes and intermediates involved in the formation of this compound in nature.

Conclusion

(E)-2-Butene-1-thiol is a naturally occurring volatile sulfur compound, most notably found as a key component of skunk defensive secretions. Its presence has also been confirmed in roasted sesame seeds, contributing to its aroma profile. The analysis of this compound is reliably achieved through GC-MS, although careful sample handling and preparation are crucial for accurate quantification. The biosynthetic pathway of this compound remains an area for future research, with current hypotheses pointing towards the metabolism of branched-chain amino acids and the incorporation of sulfur from cysteine. This guide provides a comprehensive overview for researchers and professionals in the fields of natural product chemistry, chemical ecology, and flavor science.

The Olfactory Onslaught: A Technical Guide to the Role of 2-Butene-1-thiol in Skunk Spray

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical and biological significance of 2-butene-1-thiol, a principal component of skunk defensive spray. We will explore its chemical properties, its potent olfactory signature, the analytical methods for its detection, and the intricate signaling pathways it triggers in the mammalian olfactory system. This document is intended to serve as a comprehensive resource for professionals in chemistry, biology, and pharmacology.

Chemical Composition of Skunk Spray: The Potent Thiol Arsenal

Skunk spray is a complex mixture of volatile organic compounds, primarily composed of thiols and their acetate derivatives. These sulfur-containing molecules are responsible for the spray's notoriously potent and persistent odor. While the exact composition can vary between skunk species, several key compounds are consistently identified as the major malodorous constituents.

(E)-2-butene-1-thiol, along with 3-methyl-1-butanethiol, are the two thiols primarily responsible for the repellent odor of skunk spray[1][2]. In addition to these primary thiols, skunk spray contains thioacetates. These compounds are less odorous initially but can be hydrolyzed by water to release the more potent thiols, which explains why the skunk odor can reappear on a pet after it gets wet[1][3].

Table 1: Key Volatile Components in Striped Skunk (Mephitis mephitis) Defensive Secretion

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Concentration (% of Volatile Components) | Odor Threshold (ppb) |

| (E)-2-Butene-1-thiol | C4H8S | 88.17 | 30-50% | Not specifically reported, but expected to be in the low ppb to ppt range |

| 3-Methyl-1-butanethiol | C5H12S | 104.21 | 25-45% | 0.002[4] |

| 2-Quinolinemethanethiol | C10H9NS | 175.25 | Minor | Less volatile and odorous |

| (E)-S-2-Butenyl thioacetate | C6H10OS | 130.21 | 5-15% | Less odorous than the corresponding thiol |

| S-3-Methylbutyl thioacetate | C7H14OS | 146.25 | 5-15% | Less odorous than the corresponding thiol |

Note: The odor threshold for 1-butanethiol, a structurally similar compound, is reported to be as low as 1.4 parts per billion (ppb)[5]. Another source indicates an odor threshold of 0.00073 ppm (0.73 ppb) for butyl mercaptan[6].

Experimental Protocols: Identification and Quantification of this compound

The analysis of skunk spray components is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.

Sample Collection and Preparation

-

Sample Collection: Skunk spray samples can be collected directly from the anal glands of anesthetized skunks. For environmental or forensic samples, drops of the oily liquid can be collected on cotton swabs or paper[7][8].

-

Solvent Extraction: The collected sample is extracted with a suitable organic solvent, such as methanol or hexadecane[7][8][9]. This step dissolves the volatile organic compounds, making them suitable for injection into the GC-MS.

-

Derivatization (Optional): To improve the chromatographic properties and detection of the thiols, a derivatization step may be employed. Acetylation is a common method where the thiol group is converted to a thioacetate[7][8]. This can be achieved by reacting the extract with an acetylating agent.

-

Headspace Analysis: For highly volatile compounds, headspace solid-phase microextraction (HS-SPME) is an effective sample preparation technique. A fiber coated with a sorbent material is exposed to the vapor phase above the sample, adsorbing the volatile analytes. The fiber is then directly inserted into the GC inlet for thermal desorption and analysis[10][11].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a generalized protocol for the GC-MS analysis of skunk spray components. Specific parameters may need to be optimized based on the instrument and the exact nature of the sample.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or semi-polar capillary column, such as a (5%-Phenyl)-methylpolysiloxane column (e.g., HP-5MS), is typically used. A common dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Inlet Temperature: Typically set to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 5-10 °C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV is standard for creating fragment ions for identification.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Scan Range: A mass-to-charge (m/z) ratio range of approximately 35-400 amu is typically scanned to detect the fragments of the target compounds.

-

Transfer Line Temperature: Maintained at a high temperature (e.g., 280 °C) to prevent condensation of the analytes.

-

Ion Source Temperature: Typically set around 230 °C.

-

-

Data Analysis:

-

The resulting chromatogram will show peaks corresponding to the different compounds in the sample.

-

The mass spectrum of each peak is compared to a library of known spectra (e.g., NIST/Wiley) for identification.

-

Quantification can be achieved by creating a calibration curve using standards of the pure compounds of interest.

-

Olfactory Signaling Pathway: The Molecular Basis of Thiol Detection

The perception of the potent odor of thiols like this compound is initiated by their interaction with specific olfactory receptors (ORs) located in the cilia of olfactory sensory neurons (OSNs) in the nasal cavity[12]. These receptors are G-protein coupled receptors (GPCRs) that trigger a signaling cascade upon binding to an odorant molecule.

Recent research has highlighted the crucial role of metal ions, particularly copper (Cu²⁺), as cofactors in the detection of thiols by certain ORs[13][14][15]. The human olfactory receptor OR2T11 and the mouse olfactory receptor MOR244-3 have been identified as being highly responsive to low molecular weight thiols in the presence of copper[1][13][14][15].

The proposed mechanism involves the copper ion being coordinated within the binding pocket of the olfactory receptor. The thiol odorant then binds to this copper ion, leading to a conformational change in the receptor and initiating the downstream signaling cascade.

Caption: Olfactory signal transduction pathway for thiols.

The binding of this compound to its copper-containing olfactory receptor initiates a cascade of events within the olfactory sensory neuron. The activated G-protein (Golf) stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP. This increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations, primarily Ca²⁺. The resulting depolarization of the neuron generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the characteristic skunk odor.

Logical Workflow for Thiol Analysis and Characterization

The process of analyzing and characterizing the role of a specific thiol, such as this compound, in a complex mixture like skunk spray follows a logical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Volatile components in defensive spray of the spotted skunk,Spilogale putorius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-Methyl-1-butanethiol CAS#: 541-31-1 [chemicalbook.com]

- 5. epa.gov [epa.gov]

- 6. nj.gov [nj.gov]

- 7. GC/MS based identification of skunk spray maliciously deployed as "biological weapon" to harm civilians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. env.go.jp [env.go.jp]

- 9. epa.gov [epa.gov]

- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pungent Signature of Cannabis: A Technical Guide to Volatile Sulfur Compounds

For Researchers, Scientists, and Drug Development Professionals

The characteristic and often potent aroma of Cannabis sativa L. is a complex tapestry woven from a multitude of volatile organic compounds. While terpenes have long been the focus of cannabis aroma research, recent scientific investigations have unveiled a new class of molecules that are pivotal to its distinctive "skunky" scent: volatile sulfur compounds (VSCs). This technical guide provides an in-depth exploration of the core aspects of VSCs in cannabis aroma, offering a valuable resource for researchers, scientists, and drug development professionals seeking to understand and harness the full aromatic potential of this plant.

The Chemical Identity of Cannabis's Pungent Aroma

Recent studies have identified a novel family of prenylated volatile sulfur compounds (VSCs) that are the primary contributors to the characteristic "skunk-like" aroma of cannabis.[1] These compounds, even at trace concentrations, can significantly influence the overall scent profile.[2] The key VSCs identified in cannabis include:

-

3-methyl-2-butene-1-thiol (Prenylthiol or VSC3): This is considered the primary odorant responsible for the skunky aroma.[1]

-

Other Prenylated VSCs: A family of VSCs containing the prenyl (3-methylbut-2-en-1-yl) functional group contributes to the overall pungent scent.[3]

-

Tropical Volatile Sulfur Compounds: A class of VSCs containing the 3-mercaptohexyl functional group has been identified, contributing to citrus and tropical fruit aromas in certain cultivars.[2]

-

Other Sulfur Compounds: Compounds such as dimethyl sulfide and 3-methylthiophene have also been detected, although their contribution to the characteristic cannabis aroma is considered less significant.

The chemical similarity of these prenylated VSCs to compounds found in garlic (Allium sativum) suggests potential avenues for investigating their medicinal benefits.[3]

Quantitative Analysis of Volatile Sulfur Compounds in Cannabis

The concentration of VSCs can vary significantly between different cannabis cultivars, and also changes throughout the plant's lifecycle. Concentrations of these compounds tend to increase substantially during the final weeks of the flowering stage, peak during the curing process, and then decrease with storage.[3] The following tables summarize the quantitative data on VSC concentrations found in various cannabis cultivars as reported in the scientific literature.

Table 1: Concentration of Key Volatile Sulfur Compounds in Various Cannabis Cultivars

| Cultivar | 3-methyl-2-butene-1-thiol (VSC3) (ng/g) | Other Prenylated VSCs (ng/g) | Aroma Description | Reference |

| Bacio Gelato | High | High | Pungent, skunky | |

| Gelato | Moderate | Moderate | Pungent, skunky | |

| GMO | High | High | Pungent, skunky | [4] |

| Unspecified Cultivars | Low to High | Low to High | Varies |

Note: This table is a summary of available data. "High" and "Moderate" are relative terms based on the reported concentrations in the cited studies. For precise quantitative values, please refer to the original research articles.

Biosynthetic Pathways of Volatile Sulfur Compounds in Cannabis

The precise biosynthetic pathways for VSCs in cannabis are still under investigation. However, based on analogous pathways in other plants and the identified precursor molecules, a putative pathway can be proposed. The biosynthesis is believed to originate from sulfur-containing amino acids, primarily cysteine and methionine.[5]

The general pathway for sulfur assimilation in plants involves the uptake of sulfate from the soil, which is then reduced to sulfide.[3][6] This sulfide is incorporated into O-acetylserine (OAS) to form cysteine, a key precursor for many sulfur-containing compounds.[6]

For the formation of prenylated VSCs, a key step is the attachment of a prenyl group, derived from the terpenoid biosynthesis pathway, to a sulfur-containing molecule. This reaction is likely catalyzed by a prenyltransferase enzyme.[7][8]

Below is a diagram illustrating the putative biosynthetic pathway for prenylated VSCs in cannabis.

References

- 1. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]

- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 3. Sulfur assimilation - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. 3-Methyl-2-butene-1-thiol | 5287-45-6 | Benchchem [benchchem.com]

- 6. Sulfur Assimilatory Metabolism. The Long and Smelling Road - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hormonal control of promoter activities of Cannabis sativa prenyltransferase 1 and 4 and salicylic acid mediated regulation of cannabinoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Nature-Inspired Unnatural Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyl-2-butene-1-thiol: A Comprehensive Technical Guide to a Potent Beer Off-Flavor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Methyl-2-butene-1-thiol (MBT), a highly potent sulfur compound responsible for the "lightstruck" or "skunky" off-flavor in beer. This document details the formation mechanisms of MBT, its sensory impact, analytical methodologies for its detection and quantification, and preventative measures in the brewing process. The information is tailored for a scientific audience, with a focus on quantitative data and detailed experimental protocols.

Introduction

3-Methyl-2-butene-1-thiol (MBT) is one of the most potent flavor compounds found in beer, with an exceptionally low sensory threshold.[1] Its presence, even at parts-per-trillion levels, can irreversibly spoil the quality of the beer.[2] The characteristic "skunky" aroma is a result of a photochemical reaction, making beer packaged in clear or green glass particularly susceptible to this off-flavor.[3][4] This guide will delve into the core scientific principles underlying the formation and analysis of this critical off-flavor compound.

Formation of 3-Methyl-2-butene-1-thiol: The "Lightstruck" Phenomenon

The formation of MBT in beer is a well-documented photochemical process.[4][5] The primary precursors for this reaction are iso-α-acids, which are hop-derived compounds responsible for the bitterness in beer, and a photosensitizer, typically riboflavin (Vitamin B2).[4][6] The reaction is initiated by exposure to light, particularly in the blue part of the visible spectrum (350-500 nm).[4][7]

The process can be summarized in the following key steps:

-

Photo-excitation of Riboflavin: Riboflavin absorbs light energy, transitioning to an excited triplet state.[8]

-

Energy Transfer and Radical Formation: The excited riboflavin transfers its energy to the iso-α-acids. This leads to the photocleavage of the isopentenyl side chain of the iso-α-acids, resulting in the formation of a dimethyl allyl radical.[4][7]

-

Reaction with Sulfur Compounds: The highly reactive dimethyl allyl radical then reacts with sulfur-containing compounds, such as hydrogen sulfide or sulfur-containing amino acids (e.g., cysteine), to form 3-methyl-2-butene-1-thiol.[2][9]

This reaction can occur rapidly, with detectable levels of MBT forming within seconds of exposure to strong sunlight.[4] Beers packaged in brown glass bottles are better protected as this type of glass blocks a significant portion of the harmful light spectrum.[1] Aluminum cans and kegs offer complete protection from light.[7]

Signaling Pathway Diagram

Caption: Formation pathway of 3-Methyl-2-butene-1-thiol in beer.

Quantitative Data

The sensory threshold of MBT is remarkably low, making it a significant concern for brewers. The following table summarizes the reported sensory thresholds and typical concentrations found in light-struck beer.

| Parameter | Value | Reference |

| Sensory Threshold | ||

| In Beer | 0.01 - 2 µg/L | [3] |

| In Beer | 4 ng/L | [2] |

| In Beer | 2 - 7 ng/L | [10] |

| In American Lagers | 1 - 5 ng/L | [11][12] |

| Best Estimate | 7 ng/L | [9] |

| Concentration in Light-Struck Beer | ||

| Typical Range | 0.1 - 1 µg/L | [13] |

Experimental Protocols

The accurate detection and quantification of MBT in beer require sensitive analytical techniques due to its low concentration and high volatility. The following sections detail common methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used method for the identification and quantification of volatile compounds like MBT.

Methodology:

-

Sample Preparation (Gas Extraction and Trapping):

-

Elution and Extraction:

-

GC-MS Analysis:

-

An aliquot of the dichloromethane extract is injected into the gas chromatograph.

-

Injection Mode: On-column injection is often preferred to minimize thermal degradation of the analyte.[11]

-

Column: A capillary column suitable for volatile sulfur compounds (e.g., DB-Sulphur or equivalent).

-

Oven Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.

-

Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity. Other detectors like flame ionization (FID), flame photometric (FPD), or sulfur chemiluminescence (SCD) can also be used.[11]

-

-

Quantification:

-

Quantification is typically performed using an internal standard (e.g., a deuterated analog of MBT) to correct for extraction and injection variability.

-

Spectrophotometric Method for Light-Struck Susceptibility

A simpler, indirect method to assess a beer's susceptibility to light-struck flavor formation involves monitoring the disappearance of riboflavin, the photosensitizer.[14][15]

Methodology:

-

Sample Preparation:

-

Beer samples (or model beer solutions) are placed in quartz cuvettes.

-

For testing inhibitors, compounds like ascorbic acid or catechins can be added to the samples.[14]

-

-

Light Exposure:

-

The samples are exposed to a controlled light source that emits light in the 350-500 nm range.

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

The rate of decrease in riboflavin absorbance is directly correlated with the formation of light-struck character.[14] This method provides a rapid assessment of the potential for MBT formation.

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of 3-Methyl-2-butene-1-thiol.

Prevention and Mitigation

Several strategies can be employed to prevent the formation of MBT in beer:

-

Packaging: Using brown glass bottles, cans, or kegs provides the most effective protection against light exposure.[3][7]

-

Modified Hop Products: The use of reduced iso-α-acids (rho-, tetrahydro-, and hexahydro-iso-α-acids) can prevent the formation of MBT as they are not susceptible to the same photocleavage reaction.[1][3] However, it is important to note that other light-induced off-flavors can still develop.[16]

-

Antioxidants: The addition of antioxidants, such as ascorbic acid, can help to quench the triplet-excited state of riboflavin and reduce the formation of MBT.[10][14]

Conclusion

3-Methyl-2-butene-1-thiol is a critical off-flavor in beer that can significantly impact product quality. A thorough understanding of its formation mechanism, which is a light-induced reaction involving hop-derived iso-α-acids and riboflavin, is essential for its control. The extremely low sensory threshold of MBT necessitates the use of sensitive analytical techniques like GC-MS for its detection and quantification. By implementing preventative measures such as appropriate packaging and the use of modified hop products, brewers can effectively mitigate the risk of light-struck flavor development and ensure the sensory integrity of their products.

References

- 1. beersensoryscience.wordpress.com [beersensoryscience.wordpress.com]

- 2. brewingforward.com [brewingforward.com]

- 3. Lightstruck Flavour Standard | Sensory Kit | FlavorActiV [flavoractiv.com]

- 4. beerandbrewing.com [beerandbrewing.com]

- 5. 3-Methyl-2-butene-1-thiol | 5287-45-6 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Light-struck [diffordsguide.com]

- 8. Photooxidative degradation of beer bittering principles: a key step on the route to lightstruck flavor formation in beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of 3-Methyl-2-Butene-1-Thiol in Beer. [asbcnet.org]

- 12. tandfonline.com [tandfonline.com]

- 13. uat.taylorfrancis.com [uat.taylorfrancis.com]

- 14. Spectrophotometric method for exploring 3-methyl-2-butene-1-thiol (MBT) formation in lager - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. britglass.org.uk [britglass.org.uk]

Thiol-ene click reaction mechanism

An In-Depth Technical Guide to the Thiol-Ene Click Reaction Mechanism

Introduction

The thiol-ene reaction, a cornerstone of "click chemistry," describes the addition of a thiol (R-SH) to an alkene, or "ene" (C=C), to form a thioether.[1][2] First reported in 1905, its prominence surged in recent decades due to its efficiency, high yields, stereoselectivity, and mild reaction conditions.[1][3] These characteristics make it an invaluable tool in organic synthesis, polymer chemistry, materials science, and bioconjugation.[2][4] The reaction is notably insensitive to oxygen and water, further broadening its applicability.[5]

This guide provides an in-depth exploration of the core mechanisms of the thiol-ene reaction, its kinetics, experimental considerations, and applications relevant to researchers, scientists, and drug development professionals. The two primary pathways for the reaction are a radical-mediated addition and a nucleophile-catalyzed Michael addition.[1][4]

Core Reaction Mechanisms

The thiol-ene reaction can proceed through two distinct, well-established mechanisms, both typically resulting in an anti-Markovnikov addition product.[1][3]

Radical-Mediated Thiol-Ene Reaction

The most common pathway, often referred to as the "thiol-ene click reaction," is a free-radical chain process.[4] This mechanism can be initiated by UV light, heat, or a radical initiator.[1] The process consists of three fundamental steps: initiation, propagation, and termination.

-

Initiation: A radical initiator (I•), generated from a photoinitiator or thermal initiator, abstracts a hydrogen atom from a thiol (R-SH) to form a highly reactive thiyl radical (RS•).[4]

-

Propagation: This is a two-step cycle. First, the thiyl radical adds across the alkene's double bond in an anti-Markovnikov fashion, creating a carbon-centered radical intermediate. Next, this carbon radical abstracts a hydrogen from another thiol molecule in a chain-transfer step. This regenerates a thiyl radical, which can then participate in further propagation steps, and forms the final thioether product.[1][4]

-

Termination: The reaction ceases when two radicals combine in various ways, such as the coupling of two thiyl radicals (RS-SR), two carbon radicals, or a thiyl and a carbon radical.

Nucleophilic Thiol-Michael Addition

Alternatively, the thiol-ene reaction can proceed via a Michael addition, particularly when the alkene is electron-deficient (e.g., acrylates, maleimides).[3] This pathway is catalyzed by a nucleophile or a base, such as triethylamine (NEt₃).[4]

The mechanism involves:

-

Deprotonation: The base deprotonates the thiol, forming a potent nucleophile, the thiolate anion (RS⁻).[4]

-

Nucleophilic Attack: The thiolate anion attacks the β-carbon of the activated alkene, breaking the π-bond and forming a resonance-stabilized carbanion (enolate) intermediate.[4]

-

Protonation: The carbanion is subsequently protonated, often by the conjugate acid of the base or another thiol molecule, to yield the final thioether product.[4]

Reaction Kinetics and Energetics

The kinetics of thiol-ene reactions are a key feature of their "click" nature, being generally rapid and proceeding to high conversion.[1] However, the overall rate is highly dependent on the structure of the alkene.[6]

A computational study by Northrop and Coffey analyzed the energetics and kinetics for the radical addition of methyl mercaptan to a series of alkenes.[6] Their findings reveal that the activation barriers for the propagation and chain-transfer steps control the overall reaction efficiency.[6] Electron-rich alkenes, such as vinyl ethers, tend to react more rapidly than electron-poor alkenes.[7] The ratio of the propagation rate constant (kP) to the chain-transfer rate constant (kCT) determines the reaction kinetics.[7]

| Alkene Substrate | Propagation ΔG‡ (kcal/mol) | Chain-Transfer ΔG‡ (kcal/mol) | Overall ΔG° (kcal/mol) | Predicted kP (M⁻¹s⁻¹) | Predicted kCT (s⁻¹) |

| Norbornene | 4.1 | 7.9 | -21.4 | 1.1 x 10⁹ | 1.3 x 10⁷ |

| Methyl Vinyl Ether | 5.4 | 6.8 | -23.1 | 1.5 x 10⁸ | 6.1 x 10⁷ |

| Propene | 7.3 | 7.4 | -19.9 | 2.5 x 10⁶ | 2.8 x 10⁷ |

| Styrene | 5.3 | 11.1 | -16.4 | 1.8 x 10⁸ | 2.2 x 10⁴ |

| Methyl Acrylate | 7.6 | 9.0 | -21.3 | 1.5 x 10⁶ | 2.1 x 10⁶ |

| Acrylonitrile | 8.8 | 9.4 | -20.9 | 1.9 x 10⁵ | 1.0 x 10⁶ |

| Table 1: Summary of calculated kinetic and thermodynamic data for the radical reaction of methyl mercaptan with various alkenes at 298 K. Data extracted from Northrop & Coffey, J. Am. Chem. Soc. 2012.[6] ΔG‡ represents the Gibbs free energy of activation, while ΔG° is the overall Gibbs free energy of reaction. |

Experimental Protocols

The execution of a thiol-ene reaction is typically straightforward. Below are generalized protocols for both photoinitiated radical additions and base-catalyzed Michael additions.

General Protocol for Photoinitiated Thiol-Ene Reaction

This protocol is suitable for small-scale synthesis or polymer modification.

Materials and Equipment:

-

Thiol-containing compound

-

Ene-containing compound

-

Photoinitiator (e.g., DMPA, TPO)

-

Anhydrous, degassed solvent (if not run neat)

-

Schlenk flask or vial with a septum

-

Magnetic stirrer and stir bar

-

UV lamp (e.g., 365 nm)

-

Source of inert gas (Nitrogen or Argon)

Methodology:

-

Preparation: In the reaction vessel, dissolve the ene compound (1.0 eq) and the thiol compound (1.0-1.2 eq) in the chosen solvent. If the reaction is run neat, omit the solvent.

-

Initiator Addition: Add the photoinitiator. A typical concentration is 0.1-2 mol% relative to the ene functional group.[8][9]

-

Degassing: Seal the vessel and purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen, which can quench radical reactions.

-

Initiation: While stirring, place the reaction vessel under the UV lamp. The distance from the lamp should be consistent. Irradiation is typically conducted at room temperature.[9]

-

Monitoring: Monitor the reaction progress using techniques like ¹H NMR (disappearance of alkene and thiol protons) or FTIR (disappearance of C=C and S-H stretching bands). Reaction times can range from minutes to a few hours.[10]

-

Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. Further purification via column chromatography may be necessary to remove excess reagents and initiator byproducts.

Protocol for Base-Catalyzed Thiol-Michael Bioconjugation

This protocol is adapted for conjugating a thiolated molecule (e.g., DNA, peptide) to a substrate functionalized with an electron-deficient ene (e.g., maleimide, acrylate).

Materials and Equipment:

-

Aqueous buffer (e.g., PBS, HEPES), pH 7-8

-

Substrate with activated ene groups (e.g., acrylated nanoparticles)

-

Thiolated biomolecule (e.g., HS-DNA)

-

Base catalyst (e.g., triethylamine, TCEP can also serve to reduce disulfides and is a good nucleophile)

-

Microcentrifuge tubes or similar small-volume reaction vessels

-

Incubator or shaker

Methodology:

-

Solution Preparation: Disperse the ene-functionalized substrate in the aqueous buffer. In a separate tube, dissolve the thiolated biomolecule. If the biomolecule has disulfide bonds, pre-treat with a reducing agent like DTT or TCEP and purify to expose the free thiol.

-

Mixing: Add the thiolated biomolecule solution to the substrate dispersion. A slight molar excess of the biomolecule is often used.

-

Catalysis: Add the base catalyst. For example, add triethylamine to the reaction mixture.[11]

-

Incubation: Incubate the reaction mixture at room temperature with gentle shaking for 1-4 hours.[11]

-

Purification: After incubation, purify the conjugated product to remove unreacted biomolecules and catalyst. For nanoparticles, this can be achieved by repeated centrifugation and resuspension in fresh buffer.[11] For other substrates, size exclusion chromatography or dialysis may be appropriate.

-

Characterization: Confirm successful conjugation using methods like gel electrophoresis, dynamic light scattering (DLS), or spectroscopy.

Applications in Research and Drug Development

The robustness and orthogonality of the thiol-ene reaction have made it a powerful tool for the life sciences.

-

Bioconjugation: The reaction is widely used to covalently link biomolecules to surfaces, nanoparticles, or imaging agents for targeted drug delivery and diagnostics.[2][11]

-

Hydrogel Formation: Thiol-ene chemistry is ideal for creating hydrogels for controlled drug release and tissue engineering scaffolds, as the gelation can be triggered in situ by light in the presence of cells and therapeutic cargo.[5][12]

-

Polymer and Dendrimer Synthesis: The step-growth nature of the reaction allows for the precise synthesis of complex polymer architectures and dendrimers used as drug carriers.[2][3]

-

Surface Modification: Surfaces of medical devices or biosensors can be functionalized to enhance biocompatibility or attach capture probes.[2]

-

Medicinal Chemistry: Intramolecular thiol-ene reactions are employed to synthesize sulfur-containing heterocycles, which are important scaffolds in many therapeutic agents.[13][14]